molecular formula C17H17N5O2S B4318232 8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE

8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE

Cat. No.: B4318232
M. Wt: 355.4 g/mol
InChI Key: IPFDJDMEZXHUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE is a complex heterocyclic compound It features a unique structure that combines an isoxazole ring, a thiazole ring, and a diazatetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the isoxazole ring through a cycloaddition reaction. The thiazole ring is then introduced via a condensation reaction with appropriate thioamide precursors. The diazatetracyclic core is constructed through a series of cyclization and rearrangement reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced catalytic systems and continuous flow reactors to facilitate efficient synthesis. The process is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the isoxazole ring, converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of 8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The pathways affected by this compound include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazole: A simpler analog with a single isoxazole ring.

    Thiazole: A compound with a thiazole ring, lacking the diazatetracyclic core.

    Diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene: A compound with the same core structure but different substituents.

Uniqueness

The uniqueness of 8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE lies in its combination of multiple heterocyclic rings and a diazatetracyclic core. This structural complexity imparts unique chemical reactivity and biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

5-amino-N-(3-methyl-1,2-oxazol-5-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-8-6-12(24-21-8)19-16(23)15-13(18)10-7-11-14(20-17(10)25-15)9-2-4-22(11)5-3-9/h6-7,9H,2-5,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFDJDMEZXHUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE
Reactant of Route 2
8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE
Reactant of Route 3
8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE
Reactant of Route 4
8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE
Reactant of Route 6
8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE

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